ethyl 2-((5-(4-bromophenyl)-1-(2-methoxy-2-oxoethyl)-1H-imidazol-2-yl)thio)acetate
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Description
Ethyl 2-((5-(4-bromophenyl)-1-(2-methoxy-2-oxoethyl)-1H-imidazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C16H17BrN2O4S and its molecular weight is 413.29. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Applications
Compounds with similar structures, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these compounds showed excellent antibacterial and antifungal properties, along with significant antioxidant potential, suggesting possible applications of related compounds in developing antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Antimicrobial Activity of Fused Derivatives
The reactivity of certain carbonyl methylene thiazol-4-one derivatives towards various reagents resulted in the synthesis of compounds with potential antimicrobial activities against bacterial and fungal isolates. This indicates the potential use of structurally related compounds in the development of new antimicrobial agents (Wardkhan et al., 2008).
Pharmacological Activities
Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates have been synthesized and screened for their anti-inflammatory, analgesic, and antioxidant activities. Compounds with halogen substitution exhibited good anti-inflammatory and analgesic activities, while others showed notable antioxidant activity, indicating the potential pharmacological applications of related compounds (Attimarad et al., 2017).
Reactivity and Spectroscopic Characterization
The reactivity and specific spectroscopic properties of newly synthesized imidazole derivatives, such as 1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate, have been investigated. This research highlights the potential of these compounds in various applications, including their interaction with proteins, based on molecular docking studies (Hossain et al., 2018).
Properties
IUPAC Name |
methyl 2-[5-(4-bromophenyl)-2-(2-ethoxy-2-oxoethyl)sulfanylimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S/c1-3-23-15(21)10-24-16-18-8-13(19(16)9-14(20)22-2)11-4-6-12(17)7-5-11/h4-8H,3,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDUEJQKFZALPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1CC(=O)OC)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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